Dimethyl octenyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl octenyl acetate typically involves the esterification of 5-Octen-4-ol, 2,7-dimethyl- with acetic acid in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield . The process involves the use of sulfuric acid as a catalyst and excess acetic acid to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dimethyl octenyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids .
Reduction: The compound can be reduced to form alcohols .
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids .
Reduction: Formation of alcohols .
Substitution: Formation of substituted esters or ethers .
Scientific Research Applications
Chemistry: Dimethyl octenyl acetate is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed esterification and hydrolysis reactions .
Medicine: .
Industry: The primary industrial application of this compound is in the fragrance industry , where it is used to impart a pleasant odor to various products .
Mechanism of Action
The mechanism of action of Dimethyl octenyl acetate involves its interaction with olfactory receptors in the nasal cavity . The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets are primarily G-protein coupled receptors involved in olfaction .
Comparison with Similar Compounds
Properties
CAS No. |
102-58-9 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |
InChI Key |
WPZHLSFMGCSZMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
Canonical SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
Origin of Product |
United States |
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